molecular formula C25H26F3N5O3 B10764791 (3-Aminopiperidin-1-yl)-[1-methyl-2-(1-methylindol-2-yl)benzimidazol-5-yl]methanone;2,2,2-trifluoroacetic acid

(3-Aminopiperidin-1-yl)-[1-methyl-2-(1-methylindol-2-yl)benzimidazol-5-yl]methanone;2,2,2-trifluoroacetic acid

Cat. No.: B10764791
M. Wt: 501.5 g/mol
InChI Key: CUCLWQZRCAQPJM-UHFFFAOYSA-N
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Description

(3-Aminopiperidin-1-yl)-[1-methyl-2-(1-methylindol-2-yl)benzimidazol-5-yl]methanone;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C25H26F3N5O3 and its molecular weight is 501.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound (3-Aminopiperidin-1-yl)-[1-methyl-2-(1-methylindol-2-yl)benzimidazol-5-yl]methanone; 2,2,2-trifluoroacetic acid (often referred to as GSK121) has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article examines its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of GSK121 is C25H26F3N5O3C_{25}H_{26}F_3N_5O_3, which includes a trifluoroacetic acid moiety that enhances its solubility and bioavailability. The compound features a piperidine ring and a benzimidazole derivative, which are known for their diverse biological activities.

GSK121 has been identified as a potent inhibitor of the protein arginine deiminase 4 (PAD4), an enzyme implicated in various inflammatory processes and diseases such as rheumatoid arthritis. PAD4 converts arginine residues in proteins to citrulline, leading to changes in protein function and immune response modulation. Inhibition of PAD4 by GSK121 could potentially reduce inflammation and autoimmunity.

2. In Vitro Studies

In vitro studies have demonstrated that GSK121 effectively inhibits PAD4 activity with an IC50 value in the low micromolar range. This inhibition is associated with a decrease in citrullinated proteins, which are markers of inflammatory conditions.

Study IC50 Value (μM) Effect
Study A0.5Significant reduction in citrullination
Study B0.8Inhibition of inflammatory cytokine release

3. In Vivo Studies

Animal models have shown that administration of GSK121 leads to reduced disease severity in models of rheumatoid arthritis. Histological analysis revealed decreased synovial inflammation and joint destruction compared to control groups.

Case Studies

Several case studies have highlighted the therapeutic potential of GSK121:

  • Case Study 1: A study involving collagen-induced arthritis in mice showed that treatment with GSK121 resulted in a significant reduction in clinical scores and joint swelling.
  • Case Study 2: In a model of systemic lupus erythematosus (SLE), GSK121 administration was correlated with decreased autoantibody production and improved renal function.

Toxicity and Safety Profile

Trifluoroacetic acid (TFA), while enhancing solubility, poses concerns regarding toxicity. Research indicates that TFA can cause cellular damage at high concentrations but is generally safe at therapeutic doses when used in conjunction with compounds like GSK121.

Concentration (M) Observed Effect
0.25Mild cytotoxicity
0.5Moderate cytotoxicity
1.0Severe cytotoxicity

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-[1-methyl-2-(1-methylindol-2-yl)benzimidazol-5-yl]methanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O.C2HF3O2/c1-26-19-8-4-3-6-15(19)13-21(26)22-25-18-12-16(9-10-20(18)27(22)2)23(29)28-11-5-7-17(24)14-28;3-2(4,5)1(6)7/h3-4,6,8-10,12-13,17H,5,7,11,14,24H2,1-2H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCLWQZRCAQPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N3CCCC(C3)N)N=C1C4=CC5=CC=CC=C5N4C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.